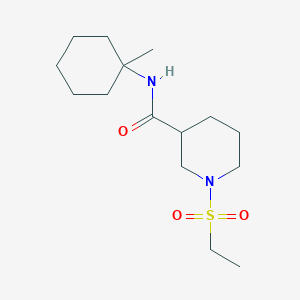

![molecular formula C14H10N2O2 B5501973 6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5501973.png)

6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrrolopyridine derivatives involves several steps, including condensation reactions, alkylation, and cyclization processes. For example, a related compound, 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione, was synthesized and evaluated for its antiviral activity, showcasing the compound's relevance in medicinal chemistry (Rashan et al., 1989). Another synthesis approach involves novel 1,6-methanocycloundeca[b]pyrimido[5,4-d]pyrrole-12,14-dione derivatives synthesized through enamine alkylation and dehydrating condensation reactions (Mitsumoto & Nitta, 2004).

Molecular Structure Analysis

The molecular structure of pyrrolopyridine derivatives is crucial for understanding their chemical behavior and potential applications. Studies on similar compounds, such as pyrrolidine-2,3-dione derivatives, provide insights into the aromatic nature and diatropic pi-system of these molecules through 1H NMR spectra and high-resolution mass spectrometry (Nguyen & Dai, 2023).

Chemical Reactions and Properties

Pyrrolopyridine derivatives participate in various chemical reactions, including acylation, which leads to the synthesis of 3-acyltetramic acids, showcasing the compound's versatility in synthetic chemistry (Jones et al., 1990). Furthermore, the electrochemical properties and photophysical measurements of similar compounds indicate weak luminescence and potential applications in electronic materials (Gendron et al., 2014).

Physical Properties Analysis

The physical properties, such as solubility and thermal stability, of pyrrolopyridine derivatives are influenced by their molecular structure. For instance, polymers containing pyrrolo[3,4-c]pyrrole-1,4-dione units exhibit strong fluorescence and good solubility in common organic solvents, which are important characteristics for materials science applications (Zhang & Tieke, 2008).

Chemical Properties Analysis

The chemical properties of pyrrolopyridine derivatives, such as their reactivity towards nucleophiles and electrophiles, are key to their utility in synthetic chemistry. Research on the synthesis of 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones demonstrates the compound's reactivity and potential for creating diverse chemical structures (Goto et al., 1991).

Scientific Research Applications

Efficient Synthesis and Chemical Properties

One area of application involves the efficient synthesis of related compounds and their chemical properties. For instance, researchers have developed one-pot synthesis methods for producing Nα-urethane-protected β- and γ-amino acids with excellent yields and purities, demonstrating the compound's utility in facilitating complex chemical reactions (Cal, Jaremko, Jaremko, & Stefanowicz, 2012). Additionally, novel alcohol-soluble n-type conjugated polyelectrolytes based on diketopyrrolopyrrole (DPP) backbones have been synthesized for use as electron transport layers in polymer solar cells, highlighting the compound's role in advancing solar energy technology (Hu, Wu, Li, Hu, Hu, Zhang, Chen, & Chen, 2015).

Polymer and Material Science

In polymer and material science, derivatives of the compound have been integrated into the backbone of photoluminescent conjugated polymers for potential electronic applications. These polymers are synthesized using palladium-catalysed aryl-aryl coupling reactions, resulting in soluble materials with strong photoluminescence and high photochemical stability (Beyerlein & Tieke, 2000). Moreover, the corrosion inhibitive properties of 1H-pyrrole-2,5-dione derivatives on carbon steel in hydrochloric acid medium have been explored, demonstrating the compound's utility in protecting materials against corrosion (Zarrouk, Hammouti, Lakhlifi, Traisnel, Vezin, & Bentiss, 2015).

Antiviral Research

In the realm of antiviral research, the synthesis and evaluation of 6-p-ethylphenyl-5H-pyrrolo [3,4-b]pyridine-5,7-dione have been studied for its activity against RNA-containing influenza viruses, indicating significant antiviral activity without cytotoxic effects on tissue culture cells (Rashan, Ahmed, Hussein, Al-khayat, & Al-Omar, 1989).

Cognitive Function and Amnesia

Additionally, a series of cyclic imides, including derivatives of pyrrole-diones, have been synthesized and evaluated for their ability to reverse electroconvulsive shock-induced amnesia in mice, offering insights into potential therapeutic applications for cognitive impairments (Butler, Leonard, Caprathe, L'Italien, Pavia, Hershenson, Poschel, & Marriott, 1987).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

6-(2-methylphenyl)pyrrolo[3,4-b]pyridine-5,7-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c1-9-5-2-3-7-11(9)16-13(17)10-6-4-8-15-12(10)14(16)18/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOHPEZSWMDBMAU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C(=O)C3=C(C2=O)N=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(2-methylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

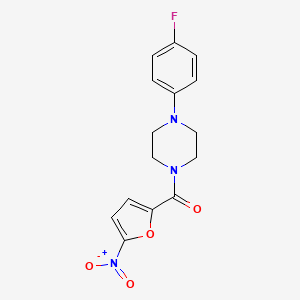

![8-(3-fluorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5501891.png)

![2-{[(4-ethyl-1-piperazinyl)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5501892.png)

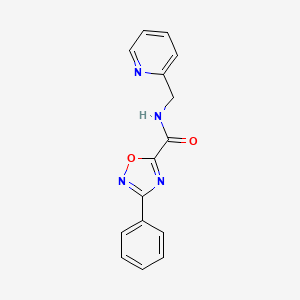

![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(1-phenylethyl)acetamide](/img/structure/B5501911.png)

![1-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-4-(1H-pyrazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5501913.png)

![N-(3,4-difluorophenyl)-2-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5501917.png)

![N-(1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-3-ylmethyl)-N-methyl-2-(3-morpholinyl)acetamide hydrochloride](/img/structure/B5501938.png)

![N,N-diethyl-2-[(4-fluorobenzoyl)amino]benzamide](/img/structure/B5501942.png)

![1-(3,5-dimethylphenyl)-4-[(methylsulfonyl)acetyl]piperazin-2-one](/img/structure/B5501953.png)

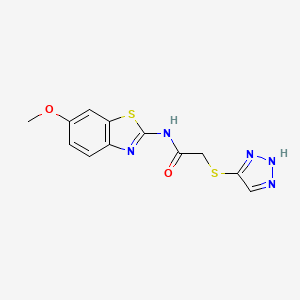

![N-(2-methoxyethyl)-4-methyl-3-{2-oxo-2-[(1H-1,2,4-triazol-3-ylmethyl)amino]ethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5501960.png)

![2-[(2-cyano-3-phenylacryloyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5501963.png)